(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one
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Overview
Description
(1S,6R)-7,7-Dimethylbicyclo[410]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
1,3-Dienals and 1,3-Dienones: These compounds have similar ring structures but differ in the presence of double bonds and functional groups.
Uniqueness
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one is unique due to its specific stereochemistry and the presence of a ketone group, which influences its reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different scientific fields highlight its distinctiveness compared to similar compounds.
Properties
CAS No. |
22327-37-3 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S,6R)-7,7-dimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C9H14O/c1-9(2)7-4-3-6(10)5-8(7)9/h7-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
OTCJUEUHCVOAFM-SFYZADRCSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(=O)CC2)C |
Canonical SMILES |
CC1(C2C1CC(=O)CC2)C |
Origin of Product |
United States |
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